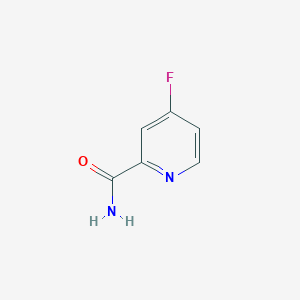

4-Fluoropicolinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFGDXXDPAAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592835 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172938-55-4 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoropicolinamide and Its Derivatives

Strategic Approaches to C-F Bond Introduction in Picolinamide (B142947) Systems

The precise introduction of a fluorine atom onto a pyridine (B92270) ring is a critical challenge in synthesizing compounds like 4-Fluoropicolinamide. The electronic nature of the pyridine ring influences the feasibility and regioselectivity of fluorination reactions. Methodologies often involve either the direct fluorination of a pre-formed picolinamide system or the use of a fluorinated precursor in the synthetic pathway.

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of pyridine rings is paramount. Direct C-H fluorination methods are particularly valuable as they offer more efficient synthetic routes. nih.gov Various strategies have been developed to control the position of fluorination on pyridine and related heterocycles.

For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool. Palladium and nickel catalysts, in particular, have been used for the regioselective fluorination of heteroaromatic compounds. rsc.orgresearchgate.net The use of a directing group, such as the picolinamide itself, can guide the catalyst to a specific C-H bond, facilitating site-selective fluorination. beilstein-journals.org While direct C-4 fluorination of a picolinamide scaffold is challenging, methods developed for other positions highlight the potential of this approach. For example, nickel-catalyzed C-5 fluorination of 8-amidoquinolines using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source has been successfully demonstrated. researchgate.net

Another approach involves the activation of the pyridine ring. A method using ring-opened Zincke imine intermediates has been developed for the C3-selective fluorination of pyridines. nih.govfigshare.com Such strategies, which modify the electronic properties of the heterocyclic core, could potentially be adapted to achieve fluorination at the C-4 position under specific conditions.

Table 1: Selected Regioselective Fluorination Techniques for Pyridine Systems

| Catalyst/Reagent | Directing Group/Substrate Type | Position Selectivity | Fluorine Source | Reference |

|---|---|---|---|---|

| NiSO₄ | 8-Amidoquinoline | C-5 | NFSI | researchgate.net |

| Pd(OAc)₂/TFA | N-Heterocyclic directing groups | Ortho to directing group | NFSI | rsc.org |

| None (via Zincke imine) | Substituted Pyridines | C-3 | Electrophilic F⁺ reagents | nih.govfigshare.com |

Late-Stage Fluorination Strategies

Late-stage fluorination (LSF) involves introducing a fluorine atom in the final steps of a synthetic sequence. This is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogues from advanced, non-fluorinated intermediates. A common LSF approach for heteroaromatics is a tandem C-H functionalization and nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu

This process can be conceptualized in two stages. First, a C-H bond on the pyridine ring is converted to a C-F bond. For example, fluorination of multisubstituted pyridines at the position alpha to the nitrogen can be achieved with reagents like silver(II) fluoride (B91410) (AgF₂). nih.govacs.org Second, the newly installed fluoride can be replaced by various nucleophiles. While this specific example targets the 2-position, the principle of introducing a leaving group that can be substituted by fluoride is a cornerstone of LSF. For the 4-position, a precursor such as 4-chloropicolinamide could potentially undergo nucleophilic substitution with a fluoride source.

Multistep Synthesis of this compound Core Structures

The construction of the this compound core typically involves the coupling of a 4-fluoropicolinic acid derivative with an appropriate amine. This amidation step is central to the synthesis and has been the subject of extensive methodological development.

Optimization of Key Reaction Steps

A direct and common route to this compound and its analogues is the amidation of 4-fluoropicolinic acid. The optimization of this coupling reaction is crucial for achieving high yields and purity. A representative synthesis involves activating the carboxylic acid, followed by the addition of the amine.

For example, the synthesis of N-(2-(diethylamino)ethyl)-4-fluoropicolinamide was achieved by treating 4-fluoropicolinic acid with O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) and Diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). nih.gov This creates an activated ester intermediate, which then readily reacts with the incoming amine (N,N-diethylethylenediamine) to form the final amide product. nih.gov The choice of coupling reagents, base, and solvent are critical parameters that are often optimized to maximize reaction efficiency and minimize side products.

Novel Catalytic Systems in Picolinamide Synthesis

Traditional amidation methods often require harsh conditions or stoichiometric activating agents, which can be inefficient and generate significant waste. dur.ac.uk To overcome these limitations, novel catalytic systems for direct amidation have been developed. Boron-based catalysts have emerged as a particularly effective class for the direct formation of amides from carboxylic acids and amines. mdpi.com

Various aryl boronic acids, such as 3,4,5-trifluorobenzeneboronic acid, were among the first reported catalysts for this transformation. acs.org Since then, the field has evolved to include more sophisticated catalysts like diboronic acids and borate (B1201080) esters. mdpi.comrsc.org For instance, borate esters like B(OCH₂CF₃)₃ have proven to be highly effective for a wide range of substrates, including those with coordinating groups that can be challenging for other catalysts. mdpi.comrsc.org These catalytic methods offer a milder and more atom-economical approach to forming the picolinamide bond.

Table 2: Catalytic Systems for Direct Amidation Reactions

| Catalyst Type | Example Catalyst | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid | 3,4,5-Trifluorobenzeneboronic acid | General carboxylic acids and amines | Seminal work in boron-catalyzed amidation | acs.org |

| Aryl Borane | Tris(pentafluorophenyl)borane B(C₆F₅)₃ | Aromatic and aliphatic acids/amines | High Lewis acidity, scalable | acs.org |

| Borate Ester | B(OCH₂CF₃)₃ | Wide range, including coordinating substrates | High reactivity, effective for challenging pairs | mdpi.comrsc.org |

Derivatization Strategies for this compound Analogues

Derivatization of the this compound core is a key strategy for creating analogues with modulated properties for various applications, such as developing new therapeutic agents. The most common point for derivatization is the amide nitrogen, allowing for the introduction of a wide variety of substituents.

The synthetic approach is generally consistent: the activated 4-fluoropicolinic acid is coupled with a diverse range of primary or secondary amines. This strategy was employed in the development of potent PIM kinase inhibitors, where 6-(2,6-difluorophenyl)-5-fluoropicolinic acid was coupled with various complex aminocyclohexyl and aminopiperidyl moieties. acs.orgnih.gov Although the core in that specific case is a 5-fluoro-picolinic acid, the amide coupling strategy is directly applicable to the 4-fluoro isomer.

The choice of the amine component is vast, ranging from simple alkylamines to complex, multifunctional scaffolds. For instance, N,N-diethylethylenediamine was used to synthesize a PET imaging probe for melanoma. nih.gov The derivatization process often utilizes standard peptide coupling reagents to facilitate the amide bond formation, providing a robust and versatile method for generating a library of this compound analogues.

Table 3: Examples of Derivatization of a Fluoropicolinamide Core

| Precursor | Amine Component | Coupling Method/Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 4-Fluoropicolinic acid | N,N-Diethylethylenediamine | TSTU, DIPEA | PET Imaging Probe | nih.gov |

| 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid | tert-Butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate | TBTU, DIPEA | PIM Kinase Inhibitor | acs.org |

This derivatization strategy highlights the modularity of the synthesis, allowing for systematic exploration of the chemical space around the this compound scaffold.

Cyclohexyl Ring Introduction

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

Solvent choice is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.orgijnc.ir In the synthesis of this compound and its derivatives, polar aprotic solvents are frequently employed.

Fluorination reactions, such as the Halex reaction, are typically performed in solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP). google.com While effective, these solvents are under scrutiny for their environmental and health profiles. Green chemistry encourages the search for more benign alternatives or the minimization of their use. Similarly, amide bond formations often utilize solvents like DMF or dichloromethane (B109758) (DCM). google.com.nanih.gov

Efforts in green chemistry focus on several strategies:

Solvent Reduction: Optimizing reactions to run at higher concentrations to reduce the total volume of solvent used.

Solvent Replacement: Identifying and utilizing greener solvents that have a better environmental, health, and safety profile.

Solvent-Free Reactions: Where possible, conducting reactions in the absence of a solvent can dramatically reduce waste. ijnc.ir

The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a metric used to evaluate the "greenness" of a process. acs.org By carefully selecting and minimizing solvents, the PMI of a synthetic route can be significantly improved.

Table 3: Common Solvents in Synthesis and Green Chemistry Considerations

| Solvent | Abbreviation | Typical Use | Green Chemistry Notes |

|---|---|---|---|

| Dimethyl sulfoxide | DMSO | Fluorination reactions google.com | Useful polar aprotic solvent, but can be difficult to remove and has some environmental concerns. |

| N,N-Dimethylformamide | DMF | Amide bond formation, fluorination nih.govgoogle.com | Classified as a Substance of Very High Concern (SVHC) in some regions due to toxicity. |

| Dichloromethane | DCM | Amide bond formation google.com.na | A common chlorinated solvent; efforts are made to replace it due to environmental persistence and health risks. |

| Tetrahydrofuran | THF | Amide bond formation mdpi.com | A widely used ether; can form explosive peroxides. |

Atom Economy and Reaction Efficiency

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and reaction efficiency are paramount. monash.edu Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org High atom economy indicates that fewer atoms are wasted as byproducts. acs.org Reaction efficiency, often measured by chemical yield, quantifies the amount of desired product obtained compared to the theoretical maximum. Both metrics are critical in evaluating the environmental and economic viability of synthetic routes to this compound.

The final step in the synthesis of this compound is typically the amidation of its corresponding carboxylic acid, 4-fluoropicolinic acid. The efficiency and atom economy of this step are highly dependent on the chosen methodology. Direct amidation of 4-fluoropicolinic acid with ammonia (B1221849) represents the most atom-economical approach, theoretically generating only water as a byproduct. This type of condensation reaction maximizes the incorporation of reactant atoms into the final amide product.

However, laboratory and industrial syntheses often employ coupling agents to facilitate amide bond formation under milder conditions. While effective in achieving high chemical yields, these methods inherently exhibit lower atom economy due to the generation of stoichiometric byproducts. For instance, the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) results in the formation of urea (B33335) and other non-incorporated species as waste. nih.gov

Table 1: Theoretical Atom Economy Comparison for Amidation of 4-Fluoropicolinic Acid This interactive table compares the atom economy of two different methods for synthesizing this compound.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Direct Amidation | 4-Fluoropicolinic Acid (141.1 g/mol) + Ammonia (17.03 g/mol) | This compound (140.12 g/mol) | Water (18.01 g/mol) | 88.6% |

| EDC-Mediated Coupling | 4-Fluoropicolinic Acid (141.1 g/mol) + Ammonia (17.03 g/mol) + EDC (155.24 g/mol) | This compound (140.12 g/mol) | EDC-Urea (173.25 g/mol) + Water (18.01 g/mol) | 44.7% |

Note: Calculation assumes ammonia as the amine source for simplicity. The atom economy for EDC coupling is significantly lower due to the high molecular weight of the urea byproduct.

Process Chemistry Development for Scalable Production of this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of this compound hinges on the development of robust, safe, and economically viable processes for its key intermediates. soci.org The primary focus of process chemistry in this context is the scalable synthesis of 4-fluoropicolinic acid. A scalable route must address challenges such as low yields, harsh reaction conditions, and difficult purifications that are often encountered in initial discovery syntheses.

The reported 12% yield for converting 4-chloropicolinic acid to 4-fluoropicolinic acid is a significant bottleneck for scalable production, necessitating extensive route scouting and process optimization. For industrial applications, alternative fluorination strategies, such as nucleophilic aromatic substitution (SNAr) using more reactive precursors or different fluoride sources, would be explored to enhance yield and throughput.

Advanced manufacturing technologies are being implemented to overcome the limitations of traditional batch processing. google.com Continuous flow chemistry, in particular, offers significant advantages for safety, efficiency, and scalability. google.comvulcanchem.com In a continuous flow setup, reactants are pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. This methodology has been successfully applied to the industrial-scale synthesis of the related compound 4-bromo-6-fluoropicolinic acid, achieving yields up to 85% in continuous-flow reactors. vulcanchem.com This approach minimizes the volume of hazardous materials at any given time and can improve heat transfer, leading to better process control and higher product purity. vulcanchem.com

The development of a scalable process involves meticulous optimization of several critical parameters. For halogenated picolinic acids, these include:

Catalyst Selection: The use of phase-transfer catalysts, such as crown ethers, has been shown to significantly improve yields in the oxidation of picoline precursors to picolinic acids. google.com

Temperature Control: Precise temperature management is crucial. For instance, the synthesis of 4-bromo-6-fluoropicolinic acid specifies a temperature range of 70–90°C to maximize yield and purity. vulcanchem.com

Reagent Stoichiometry: Optimizing the ratio of reactants and reagents, such as using a stoichiometric excess of hydrolyzing agents, is a key aspect of process development. vulcanchem.com

Downstream Processing: The isolation and purification of the intermediate are critical for large-scale production. Developing efficient crystallization methods is essential for obtaining the final intermediate with high purity and in a stable, easily handleable solid form.

Table 2: Process Technologies and Parameters for Scalable Synthesis of Halogenated Picolinic Acid Intermediates This interactive table summarizes key parameters from industrial processes for compounds related to this compound intermediates.

| Intermediate Example | Manufacturing Technology | Key Process Parameters | Reported Yield | Source |

|---|---|---|---|---|

| 4-Bromo-6-fluoropicolinic acid | Continuous-Flow Reactor | Temperature: 70–90°C; Stoichiometric control of hydrolyzing agents | Up to 85% | vulcanchem.com |

| 6-Chloro-3-fluoro-2-picolinic acid | Batch Reactor | Oxidant: Potassium dichromate; Catalyst: Sodium tungstate (B81510) & Crown ether | 92.0 - 93.5% | google.com |

These examples from closely related molecules demonstrate that a combination of catalyst optimization and modern manufacturing technologies like continuous flow processing holds the key to developing a truly scalable and efficient synthesis for the pivotal 4-fluoropicolinic acid intermediate, and consequently, for this compound itself.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoropicolinamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Fluoropicolinamide. It provides detailed information about the carbon-hydrogen framework and the local environment of specific atomic nuclei.

Fluorine-19 NMR Applications in this compound Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. alfa-chemistry.commagritek.com

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For an aryl fluoride (B91410) (Ar-F) like this compound, the ¹⁹F signal is expected to appear in a characteristic chemical shift range, typically between +80 to +170 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu The exact position of the signal provides a unique fingerprint for the molecule and can be used to monitor the progress of reactions involving the fluorinated ring. magritek.com For instance, the chemical shift of C₆H₅F is reported at -113.5 ppm. ucsb.edu The presence of electron-withdrawing groups, such as the picolinamide (B142947) moiety, would be expected to shift this value downfield. alfa-chemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). thermofisher.comhilarispublisher.com This precision allows for the determination of the exact elemental formula of this compound. By comparing the experimentally measured mass with the calculated mass for the expected formula (C₆H₅FN₂O), it is possible to confirm the molecular formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. thermofisher.com Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used to achieve this level of resolution. thermofisher.comnationalmaglab.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orglabmanager.com This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.orglabmanager.com

For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. Expected fragmentation could include the loss of the amide group (CONH₂), cleavage of the bond between the carbonyl group and the pyridine (B92270) ring, or fragmentation of the pyridine ring itself. researchgate.net Analyzing these specific losses allows researchers to piece together the molecule's structure and confirm the connectivity of the atoms, corroborating the data obtained from NMR spectroscopy. labmanager.comnih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Information Provided | Key Benefit |

|---|---|---|

| HRMS | Highly accurate mass-to-charge ratio (m/z). process-insights.com | Determination of the precise elemental formula. thermofisher.com |

| MS/MS | Fragmentation pattern of the precursor ion. nationalmaglab.org | Provides a structural fingerprint, confirming atom connectivity and functional groups. labmanager.comresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mt.comup.ac.za These techniques are complementary and provide valuable information about the functional groups present in this compound. edinst.com

A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. up.ac.zaedinst.com For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. horiba.com

For this compound, key functional groups produce characteristic absorption bands:

Amide Group (CONH₂):

N-H stretching: Typically appears as one or two bands in the 3100-3500 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption is expected around 1670 cm⁻¹. nih.gov

Pyridine Ring:

C=C and C=N stretching: These vibrations give rise to a series of bands in the 1400-1610 cm⁻¹ region. For picolinamide, a C=C stretching of the aromatic carbons has been observed at 1545 cm⁻¹. nih.govmdpi.com

C-H stretching (aromatic): Expected above 3000 cm⁻¹. nih.gov

C-F Bond:

C-F stretching: A strong absorption typically occurs in the 1000-1400 cm⁻¹ region.

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule, arising from various bending and stretching vibrations. spectroscopyonline.com Analysis of both IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its solid-state conformation. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Picolinamide |

| Nicotinamide (B372718) |

| Isonicotinamide (B137802) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing molecular vibrations within a sample. In the context of this compound and its parent compound, picolinamide, FTIR analysis reveals key vibrational modes associated with their distinct chemical structures.

The analysis of picolinamide derivatives by FTIR allows for the identification of characteristic absorption bands. For instance, the C=O stretching of the amide group is typically observed around 1670 cm⁻¹. nih.gov The pyridine ring exhibits C=C stretching vibrations at approximately 1545 cm⁻¹. nih.gov Additionally, aromatic and aliphatic C-H stretching bands are found at roughly 3065 cm⁻¹ and in the 2887-2964 cm⁻¹ range, respectively. nih.gov The infrared spectrum of a related compound, gliclazide, shows peaks for the carbonyl group, N-H group, and C-H group at 1650 cm⁻¹, 3400 cm⁻¹, and 3000 cm⁻¹, respectively. ajrconline.org In polyester (B1180765) synthesis, characteristic absorptions for ester carbonyl stretching are seen around 1733 cm⁻¹, while methylene (B1212753) groups (-CH2-) show bands around 2921 and 2851 cm⁻¹. ajrconline.org A broad stretch between 3404 and 3506 cm⁻¹ is attributed to hydrogen-bonded carboxyl and hydroxyl groups. ajrconline.org

FTIR spectroscopy is a non-destructive technique that requires minimal sample preparation, making it an efficient method for the qualitative analysis of various sample forms, including powders and films. edinst.com The technique's ability to provide a molecular "fingerprint" is crucial for identifying specific compounds and understanding their chemical bonding. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Picolinamide and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide | C=O Stretch | ~1670 | nih.gov |

| Pyridine Ring | C=C Stretch | ~1545 | nih.gov |

| Aromatic C-H | Stretch | ~3065 | nih.gov |

| Aliphatic C-H | Stretch | 2887-2964 | nih.gov |

| N-H Group | Stretch | ~3400 | ajrconline.org |

| Ester | C=O Stretch | ~1733 | ajrconline.org |

| Carboxyl/Hydroxyl | O-H Stretch (H-bonded) | 3404-3506 | ajrconline.org |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique has been employed to study picolinamide and its cocrystals, revealing shifts in vibrational modes upon intermolecular interactions. For instance, in cocrystals of picolinamide with dicarboxylic acids, changes in the Raman spectra confirm the formation of new solid phases. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. acs.org This technique is particularly useful for studying species at very low concentrations. For pyridine derivatives like picolinamide, SERS spectra often show strong bands corresponding to the pyridine ring vibrations, indicating an interaction between the ring nitrogen and the metal substrate. researchgate.net Studies on picolinamide, nicotinamide, and isonicotinamide on silver colloids at a pH of 7 or higher have shown significant blue-shifts (around +50 cm⁻¹) for bands assigned to ring and C-X vibrational modes, while Amide III bands experience red-shifts of up to -50 cm⁻¹. researchgate.net These shifts are attributed to the deprotonation of the carboxamide group, which then binds to the metal surface through both the nitrogen and oxygen atoms of the resulting azanion group. researchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, as demonstrated in studies of pharmaceutical polymorphs where differences in spectra help identify and distinguish between different crystalline forms. americanpharmaceuticalreview.com

Table 2: Comparison of Raman and SERS for Pyridinecarboxamide Analysis

| Feature | Raman Spectroscopy | Surface-Enhanced Raman Spectroscopy (SERS) | Reference |

| Signal Intensity | Normal | Significantly Enhanced | acs.org |

| Interaction | Measures inherent molecular vibrations. | Measures vibrations of molecules adsorbed on a metal surface. | researchgate.net |

| Key Observation for Picolinamides | Confirms cocrystal formation through spectral shifts. | Shows large shifts in ring and amide bands, indicating deprotonation and surface binding. | rsc.orgresearchgate.net |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by probing the absorption of UV or visible light. bioglobax.com These transitions involve the promotion of electrons from lower energy orbitals (like bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. wikipedia.org For organic molecules, common transitions include π → π* and n → π*. wikipedia.org

In molecules with conjugated π systems, such as the pyridine ring in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.org The electronic spectrum of a ligand can show bands assigned to π→π* transitions of the aromatic ring and n→π* transitions of a carbonyl group. researchgate.net For example, the electronic spectrum of a ligand showed two bands at 35087 cm⁻¹ and 27248 cm⁻¹, which were assigned to π→π* and n→π* transitions, respectively. researchgate.net

The introduction of substituents, like the fluorine atom in this compound, or changes in the molecular environment can shift the absorption maxima. Picolinamide itself, when functionalized on carbon nitride materials, can alter the π-conjugated structure and act as an electron-withdrawing group, which promotes charge transfer and can induce n→π* electronic transitions. mdpi.com This modification of the electronic structure is crucial for applications in photocatalysis. mdpi.com The conjugation between the pyridine nitrogen and the amide group in picolinamide contributes to a planar structure, influencing its electronic properties.

UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying how structural modifications affect the electronic properties and conjugation within a series of compounds. bioglobax.comlibretexts.org

Table 3: Typical Electronic Transitions in Aromatic Amides

| Transition Type | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | Shorter wavelength (higher energy), often in the UV region. wikipedia.org |

| n → π | Excitation of a non-bonding electron (e.g., from oxygen or nitrogen) to a π anti-bonding orbital. | Longer wavelength (lower energy), can be in the UV or visible region. wikipedia.org |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-activity relationships of molecules like this compound.

While a specific crystal structure for this compound itself was not found in the provided search results, the principles of X-ray crystallography can be applied to determine its solid-state architecture. The process involves growing high-quality single crystals of the compound, exposing them to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov This analysis yields an electron density map from which the atomic positions can be determined. nih.gov

For related picolinamide derivatives, X-ray crystallography has been crucial. For example, the crystal structures of benzothienopyrimidinone inhibitors bound to PIM-1 kinase were determined, revealing key binding interactions and guiding further structure-activity relationship (SAR) studies. acs.org The determination of crystal structures for various compounds allows for detailed analysis of their molecular geometry and packing in the solid state. researchgate.net

Co-crystallization of a ligand with its biological target, such as a kinase, is a powerful technique in drug discovery. It provides a detailed atomic-level view of the binding mode and interactions between the inhibitor and the protein. PIM kinases are serine/threonine kinases that have emerged as important therapeutic targets, particularly in oncology. acs.org

The availability of these co-crystal structures has enabled structure-based drug design, leading to the optimization of inhibitors with improved potency and metabolic stability. acs.orgacs.org

Computational Chemistry and Molecular Modeling of 4 Fluoropicolinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. For 4-Fluoropicolinamide, these methods offer a window into its conformational preferences, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems due to its balance of accuracy and computational cost. DFT studies on molecules structurally related to this compound, such as picolinamide (B142947) and fluorinated pyridines, provide a strong basis for understanding its behavior. acs.orgcore.ac.uk

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine (B92270) ring and the carboxamide group. Theoretical studies on picolinamide reveal the existence of different conformers based on the orientation of the amide group relative to the pyridine ring. core.ac.uk For picolinamide itself, a planar conformation is stabilized by an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen atom. This interaction contributes to a higher rotational barrier for the amide group compared to its isomer, nicotinamide (B372718). acs.orgresearchgate.net

In this compound, the introduction of a fluorine atom at the 4-position of the pyridine ring is expected to influence the electronic properties of the ring, but the fundamental conformational preference for planarity, stabilized by the intramolecular hydrogen bond, is likely to be maintained. DFT calculations on related picolinamide derivatives have shown that the trans-conformer (with respect to the N1-C1-C6-O1 dihedral angle) is generally the most stable. core.ac.uk The potential energy surface of these molecules typically shows two energy minima corresponding to the planar conformers and a transition state at a non-planar geometry. core.ac.uk

| Conformer | Dihedral Angle (φ=N1-C1-C6-O1) | Relative Energy (kcal/mol) - DFT/B3LYP | Relative Energy (kcal/mol) - HF |

| Cis | 0° | 10.69 | 10.94 |

| Trans | 180° | 0.00 | 0.00 |

Data based on calculations for picolinamide, which is structurally similar. The values represent the potential barrier height for rotation around the C1-C6 bond. core.ac.uk

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amide group, while the LUMO is likely distributed over the pyridine ring, reflecting its electron-accepting character. The fluorine atom, being highly electronegative, will influence the energies of these orbitals. Generally, fluorination of aromatic rings tends to lower the energy of both HOMO and LUMO. aacrjournals.org The specific distribution and energies of these orbitals determine the molecule's susceptibility to nucleophilic or electrophilic attack. In related systems, the HOMO is often centered on the naphthalene (B1677914) and oxazinone rings, while the LUMO is focused on the naphthalene ring, indicating regions of charge transfer. chemrxiv.org

| Molecular Orbital | Energy (eV) - Representative Molecule* |

| HOMO | -6.3 |

| LUMO | -1.68 |

| HOMO-LUMO Gap | 4.62 |

Data based on a representative naphthalene-oxazinone compound, illustrating typical FMO energy values. chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for intermolecular interactions. uc.ptacs.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites favorable for hydrogen bonding or coordination with electrophiles. arxiv.org The hydrogen atoms of the amide group will exhibit a positive potential, rendering them as hydrogen bond donors. The fluorine atom, while highly electronegative, can present a region of positive potential (a σ-hole) along the extension of the C-F bond, which can participate in halogen bonding. mdpi.comnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties, often used to benchmark DFT results. acs.orgcore.ac.uk Studies on picolinamide and related molecules have utilized ab initio calculations to investigate rotational barriers and vibrational spectra, showing good agreement with experimental data. acs.orgresearchgate.net For fluorinated pyridines, ab initio calculations have been employed to analyze intermolecular interaction energies and crystal packing, highlighting the role of weak interactions. acs.orgacs.org While computationally more intensive, these methods are crucial for obtaining highly accurate energetic and structural information, especially for systems where electron correlation effects are significant.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations are particularly insightful when studying its behavior in a biological environment, such as when it is part of a larger drug molecule interacting with a protein target.

A notable example is the study of PIM447, a pan-PIM kinase inhibitor that contains the this compound moiety. acs.org MD simulations of PIM447 in complex with PIM kinases have been performed to elucidate the interaction mechanisms and binding stability. acs.org These simulations reveal the dynamic nature of the ligand-protein interactions, highlighting the key residues involved in binding. acs.org The conformational flexibility of the molecule, including the dihedral angles of the picolinamide group, can be monitored throughout the simulation to understand its bound conformation and how it adapts to the binding pocket. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Such studies are instrumental in the rational design of more potent and selective inhibitors. acs.org

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a key technique used to study the time-dependent behavior of a ligand-protein complex, revealing the dynamic nature of their interactions. scifiniti.comdiva-portal.org Such simulations have been employed to understand the binding stability and interaction mechanisms of pan-Pim inhibitors that share the fluoropicolinamide scaffold, like PIM447. nih.gov

In a study investigating the binding of PIM447 to Pim kinases, MD simulations were run for 100 nanoseconds to analyze structural changes and system stability. nih.govfrontiersin.org The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone over the course of the simulation. For PIM447 complexed with Pim kinases, the RMSD values remained low, indicating that the systems were stable throughout the simulation and that the inhibitor remained securely in the binding pocket. nih.govfrontiersin.org

The binding free energy, which indicates the strength of the interaction, can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govdiva-portal.org This approach breaks down the total binding free energy into its constituent parts, such as van der Waals forces, electrostatic interactions, and solvation energy. nih.gov For PIM447, these calculations revealed that van der Waals and electrostatic interactions are the primary driving forces for its binding to Pim kinases. nih.gov By decomposing the total energy on a per-residue basis, it is possible to identify the specific amino acids that contribute most significantly to the binding affinity. nih.gov

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence a molecule's conformation, stability, and interactions. frontiersin.orgmdpi.com While specific studies on the solvent effects on this compound itself are not prominent in the reviewed literature, the principles of computational chemistry provide a framework for how such effects are studied. nih.gov Computational models treat solvent effects in two primary ways: implicitly and explicitly. frontiersin.org

Implicit solvent models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. frontiersin.org However, this approach may fail to capture specific chemical interactions, such as hydrogen bonds between the solute and solvent molecules, which can be critical for accurately predicting behavior. frontiersin.org

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. jscimedcentral.comredalyc.org This method is crucial in structure-based drug design for screening potential inhibitors and understanding their binding modes. jscimedcentral.comunivr.it For compounds related to this compound, docking studies have been essential in elucidating their interactions with target kinases. nih.govresearchgate.net For instance, the pan-Pim inhibitor PIM447, which contains the this compound moiety, was docked into the crystal structures of Pim2 and Pim3 kinases to construct the initial models for further simulation studies. nih.gov

The general process of molecular docking involves several key steps:

Preparation of Protein and Ligand: Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning appropriate charges. researchgate.net

Binding Site Identification: The active site or binding pocket of the protein is defined. researchgate.net

Conformational Sampling: A search algorithm generates a large number of possible binding poses for the ligand within the active site. jscimedcentral.com

Scoring: A scoring function calculates the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode. jscimedcentral.comunivr.it

Scoring Functions and Docking Algorithms

The accuracy of molecular docking heavily relies on the search algorithm and the scoring function used. jscimedcentral.comopenmedicinalchemistryjournal.com Different docking programs utilize various combinations of these components.

Search Algorithms: These algorithms are responsible for exploring the conformational space of the ligand within the protein's binding site. Common algorithms include the Lamarckian genetic algorithm, used in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization. jscimedcentral.comopenmedicinalchemistryjournal.com Other methods include Monte Carlo-based searches and fragment-based methods that place ligand fragments into the active site. jscimedcentral.com

Scoring Functions: These functions estimate the binding free energy of a given ligand pose. They can be broadly categorized into force-field-based, empirical, and knowledge-based functions. jscimedcentral.com

Force-field-based functions (e.g., AutoDock's scoring function) use classical molecular mechanics energy terms, including van der Waals and electrostatic interactions. openmedicinalchemistryjournal.com

Empirical scoring functions (e.g., ChemScore, LigScore, X-Score) are derived from fitting coefficients to experimental binding data of known protein-ligand complexes. nih.govfrontiersin.org They often include terms for hydrogen bonds, ionic interactions, and lipophilic contacts. univr.it

Knowledge-based functions (e.g., PMF, DrugScore) are statistical potentials derived from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes. univr.itnih.gov

The choice of software and scoring function can influence the outcome, and sometimes a "consensus scoring" approach, which uses multiple scoring functions, is employed to improve the reliability of predictions. redalyc.org

| Docking Program | Associated Algorithm(s) | Scoring Function(s) |

|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm, Monte Carlo | Force-field-based (AutoDock score) |

| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP |

| Glide | Hierarchical Docking Strategy | GlideScore |

| LigandFit (in Cerius2) | Shape-based, Monte Carlo | LigScore, PLP, PMF, LUDI |

| SYBYL/CScore | - | F-Score, G-Score, D-Score, ChemScore |

Binding Mode Analysis and Hotspot Identification

Following docking, a detailed analysis of the top-ranked pose reveals the specific molecular interactions responsible for binding. mdpi.com This includes identifying non-covalent interactions like hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. volkamerlab.org For the this compound derivative PIM447, both X-ray crystallography (PDB: 5DWR) and computational models have provided a clear picture of its binding mode within the ATP-binding site of Pim1 kinase. acs.orgacs.org

Key interactions for PIM447 include: acs.orgnih.gov

Hydrogen Bonds: The amino group on the cyclohexyl ring forms crucial hydrogen bonds with the side chain of Asp128 and the backbone carbonyl of Glu171. acs.org The pyridyl nitrogen of the acylaminopyridine ring also forms a hydrogen bond with the catalytic Lys67. acs.org

Hydrophobic Interactions: The methyl group on the cyclohexyl ring fits into a hydrophobic pocket in the glycine-rich loop. acs.org

Hinge Interaction: A unique feature of Pim kinases is a proline in the hinge region, which results in only one direct hydrogen bond interaction with ATP. acs.org Inhibitors like PIM447 are designed to exploit other interactions within the binding site.

MM/GBSA free energy decomposition analysis further identifies binding "hotspots" by quantifying the energy contribution of individual amino acid residues. nih.gov For PIM447 in Pim1, key contributing residues were identified and grouped based on their location in the binding pocket, including residues like Leu44, Val52, Lys67, Arg122, and Asp186. nih.gov This detailed analysis provides a rationale for the ligand's potency and a roadmap for designing new analogs with improved affinity. ebi.ac.uk

| Interacting Residue in Pim1 | Interaction Type with PIM447 | Reference |

|---|---|---|

| Lys67 | Hydrogen Bond, Electrostatic | acs.orgnih.gov |

| Asp128 | Hydrogen Bond, Electrostatic | acs.orgnih.gov |

| Glu171 | Hydrogen Bond (backbone) | acs.org |

| Leu44, Val52, Ala65 | van der Waals, Hydrophobic | nih.gov |

| Arg122, Pro123, Val126 | van der Waals, Hydrophobic | nih.gov |

| Ile185, Asp186 | van der Waals, Electrostatic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov These predictive models are invaluable in drug discovery for estimating the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. neovarsity.org The fundamental principle is that the structural or property differences in a group of molecules are responsible for the variations in their biological activities. neovarsity.org

While specific QSAR studies focused solely on this compound were not identified in the search, the methodology is widely applied to kinase inhibitors. mdpi.comresearchgate.net A typical QSAR workflow involves: nih.govnih.gov

Dataset Assembly: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound.

Model Building: The dataset is divided into a training set (to build the model) and a test set (to validate it). nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are used to create a mathematical equation linking the descriptors to the activity. mdpi.com

Model Validation: The model's statistical robustness and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation (using the test set). nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a fundamental computational technique used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. frontiersin.orgresearchgate.net This model does not represent a real molecule or a real association of functional groups but rather a conceptual framework that embodies the key interaction points between a ligand and its target receptor. uomustansiriyah.edu.iqdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. dergipark.org.tr By understanding the pharmacophore of a compound like this compound, researchers can design new molecules with potentially improved affinity and selectivity for its target.

While specific pharmacophore modeling studies exclusively focused on this compound are not extensively detailed in publicly available research, the pharmacophoric features can be inferred from computational studies on structurally related picolinamide derivatives and their interactions with various biological targets, such as kinases and other enzymes. nih.govnih.gov Picolinamide-based compounds have been investigated as inhibitors of several enzymes, including VEGFR-2 and PIM kinases, providing insights into their structure-activity relationships (SAR). nih.govnih.gov

A pharmacophore model for this compound would likely be constructed based on its key structural components: the picolinamide core, the amide linker, and the fluorine substituent on the pyridine ring. The development of such a model generally involves aligning a set of active molecules and identifying common chemical features that are essential for their activity. researchgate.net

Inferred Pharmacophoric Features of this compound:

Based on the analysis of related picolinamide derivatives, a hypothetical pharmacophore model for this compound can be proposed. This model would highlight the following key interaction points:

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a critical hydrogen bond acceptor. nih.gov This feature is consistently observed in the binding of picolinamide-based inhibitors to the hinge region of kinase domains. thieme-connect.com

Hydrogen Bond Donor/Acceptor: The amide group (-CONH2) is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen). researchgate.net This dual nature allows for the formation of multiple hydrogen bonds with receptor site residues, significantly contributing to binding affinity. researchgate.net

Aromatic/Hydrophobic Region: The pyridine ring itself constitutes an aromatic and hydrophobic feature. This allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket of the target protein. nih.govresearchgate.net

Halogen Bond Donor: The fluorine atom at the 4-position of the pyridine ring can act as a halogen bond donor or a weak hydrogen bond acceptor. This can contribute to the binding affinity and selectivity of the compound. frontiersin.org

These features are summarized in the interactive data table below.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region residues of kinases |

| Hydrogen Bond Donor/Acceptor | Amide Group (-CONH2) | Formation of multiple hydrogen bonds with the target |

| Aromatic/Hydrophobic Region | Pyridine Ring | π-π stacking or hydrophobic interactions |

| Halogen Bond Donor/Weak H-Bond Acceptor | Fluorine Atom | Enhanced binding affinity and selectivity |

The relative spatial arrangement of these features is critical for the molecule's ability to fit into the binding site of its biological target. Computational studies on similar molecules, such as Sorafenib (a picolinamide derivative), have been used to develop pharmacophore models for designing new inhibitors. researchgate.net These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. peerj.commdpi.com The insights gained from the pharmacophore model of related compounds can guide the rational design of new this compound derivatives with potentially enhanced potency and better pharmacological profiles. nih.gov

Investigation of 4 Fluoropicolinamide in Biological Systems

Mechanism of Action Studies

The primary mechanism of action for 4-Fluoropicolinamide-based compounds involves the inhibition of specific protein kinases, which are crucial enzymes in cellular signaling. By targeting these kinases, these compounds can disrupt the signaling cascades that contribute to pathological conditions, such as cancer.

Extensive research has identified the Proviral Insertion site of Moloney murine leukemia (PIM) kinases as primary molecular targets of this compound derivatives, such as PIM447. aacrjournals.orgacs.orgacs.orgnih.govebi.ac.uk PIM kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in various cellular processes, including cell survival, proliferation, and apoptosis suppression. acs.orgmdpi.comjuniperpublishers.com

PIM kinases are considered proto-oncogenes and are often overexpressed in a variety of hematological malignancies and solid tumors. acs.orgmdpi.comjuniperpublishers.comaacrjournals.org Their expression can be induced by cytokine signaling through the JAK/STAT pathway. acs.org Due to functional redundancy among the three isoforms, a pan-PIM inhibitor that targets all three kinases is considered a more effective therapeutic strategy. acs.org

The compound PIM447, a derivative of this compound, has been characterized as a potent and selective pan-PIM kinase inhibitor. aacrjournals.orgacs.orgacs.orgnih.govebi.ac.uk It has demonstrated significant inhibitory activity against all three PIM isoforms. acs.org The development of such pan-PIM inhibitors has been challenging, particularly for PIM2, which has a significantly lower ATP K_m value compared to PIM1 and PIM3, requiring a highly potent inhibitor for effective cellular activity. acs.org

Studies have shown that PIM kinases, particularly PIM2, are highly expressed in multiple myeloma cells and are crucial for their growth and survival. aacrjournals.org The inhibition of these kinases by compounds like PIM447 leads to cytotoxic effects in myeloma cells. aacrjournals.org

Table 1: PIM Kinase Inhibition Profile of a this compound Derivative (PIM447)

| Kinase Target | Inhibition | Reference |

|---|---|---|

| PIM1 | Potent Inhibition | acs.org |

| PIM2 | Potent Inhibition | acs.org |

| PIM3 | Potent Inhibition | acs.org |

Some inhibitors have shown activity against other kinases, though often to a lesser extent than their potent inhibition of PIM kinases. For example, some 7-azaindole (B17877) derivatives, which share a core structure with some PIM inhibitors, have shown inhibitory activity against kinases such as PDGFRα, DAPK1, and PKD2. nih.gov However, modifications to the chemical structure can significantly improve the selectivity profile. For instance, the introduction of sterically demanding or electronegative substituents can greatly reduce off-target kinase inhibition. nih.gov

It is noteworthy that some second-generation pan-PIM inhibitors have demonstrated improved potency and reduced cardiotoxicity compared to earlier compounds, with varying selectivity for the three PIM isoforms. nih.gov For example, TP-3654 shows greater efficacy for PIM1 over PIM2 and PIM3. nih.gov

The inhibition of PIM kinases by this compound derivatives triggers a cascade of effects on downstream signaling pathways that are critical for cell fate. These pathways are often involved in the regulation of apoptosis and cell cycle progression.

One of the key downstream effects of PIM kinase inhibition is the modulation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). PIM kinases are known to directly phosphorylate BAD, particularly at Ser112. aacrjournals.orgaacrjournals.org This phosphorylation is a critical event that inhibits the pro-apoptotic function of BAD.

Treatment of cancer cells with the this compound derivative PIM447 has been shown to reduce the phosphorylation of BAD at Ser112 without affecting the total levels of the BAD protein. aacrjournals.orgaacrjournals.org This dephosphorylation of BAD is a key mechanism through which PIM kinase inhibitors induce apoptosis. aacrjournals.orgaacrjournals.org The reduction in phospho-BAD (Ser112) has been observed in various cancer cell lines, including those of multiple myeloma. aacrjournals.orgaacrjournals.org

Another pan-PIM kinase inhibitor, INCB053914, has also been shown to inhibit the phosphorylation of BAD in a dose-dependent manner in acute myeloid leukemia (AML) and multiple myeloma (MM) tumor models. plos.org

Table 2: Effect of this compound Derivatives on BAD Phosphorylation

| Compound | Cell Line/Model | Effect on BAD Phosphorylation | Reference |

|---|---|---|---|

| PIM447 | Multiple Myeloma Cell Lines (MM1S, RPMI-8226, NCI-H929) | Reduced phosphorylation at Ser112 | aacrjournals.orgaacrjournals.org |

| INCB053914 | AML (MOLM-16) and MM (KMS-12-BM) tumor models | Dose-dependent inhibition of BAD phosphorylation | plos.org |

PIM kinases play a significant role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest. mdpi.com One of the mechanisms by which PIM kinases influence the cell cycle is through the phosphorylation of the cyclin-dependent kinase inhibitor p27^Kip1^. mdpi.com All three PIM kinase isoforms can phosphorylate p27, which promotes its export from the nucleus and subsequent degradation. mdpi.com This leads to the activation of cyclin E-CDK2 complexes and progression through the G1 phase of the cell cycle. mdpi.com Therefore, inhibition of PIM kinases would be expected to increase nuclear p27 levels and induce cell cycle arrest.

The broader cellular machinery that governs cell cycle progression involves a complex interplay of cyclins and cyclin-dependent kinases (Cdks). khanacademy.org The transition from the G1 to the S phase is a critical checkpoint regulated by G1 cyclins (like Cyclin D) and G1/S cyclins (like Cyclin E) and their associated Cdks.

Furthermore, the NOTCH signaling pathway is another critical regulator of cell fate and proliferation. In some cancers, such as colorectal carcinoma, NOTCH1 activation has been shown to be mediated by the repression of the cyclin-dependent kinase inhibitor p27. nih.gov Knockdown of NOTCH1 leads to an increase in the half-life of p27 and elevated levels in both the nucleus and cytoplasm. nih.gov This suggests a potential interplay between PIM kinase signaling and the NOTCH pathway through the regulation of p27.

The inhibition of PIM kinases by compounds like PIM447 has been shown to cause cell-cycle disruption, contributing to their cytotoxic effects on cancer cells. aacrjournals.orgaacrjournals.org

Downstream Signaling Pathway Modulation

Protein Synthesis Modulation (e.g., 4EBP1, p70S6K)

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation, primarily by controlling protein synthesis. researchgate.net Two key downstream effectors of the mTORC1 complex are the 70-kDa ribosomal protein S6 kinase 1 (p70S6K) and the eIF4E-binding proteins (4E-BPs). nih.gov Activation of mTORC1 leads to the phosphorylation of p70S6K and the dissociation of 4E-BP1 from the eukaryotic translation initiation factor 4E (eIF4E). researchgate.netnih.gov This cascade initiates the assembly of the translation initiation complex, promoting the synthesis of proteins required for cell growth and division. nih.govqiagen.com

Derivatives of this compound have been identified as inhibitors of Proviral Insertion site of Moloney murine leukemia (PIM) kinases, a family of serine/threonine kinases that also regulate protein synthesis. acs.org PIM kinases can phosphorylate components of the mTOR pathway. acs.org The activity of these inhibitors is often assessed by measuring the phosphorylation status of downstream biomarkers, such as the S6 ribosomal protein (pS6RP), a direct substrate of p70S6K. acs.org For instance, the potent pan-PIM kinase inhibitor, N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), demonstrated target modulation by affecting the phosphorylation of pS6RP. acs.org This indicates that the mechanism of action for this class of compounds involves the disruption of the signaling cascade that leads to protein synthesis. acs.org The modulation of p70S6K activity is a key indicator of the biological effect of these compounds on protein synthesis machinery. qiagen.comacs.org

c-Myc Regulation

The c-Myc oncoprotein is a transcription factor that governs the expression of approximately 15% of all human genes, playing a central role in cell proliferation, metabolism, and apoptosis. ijbs.comnih.gov Its expression is tightly controlled; deregulation or overexpression is a hallmark of many cancers. nih.govnih.gov c-Myc drives cell proliferation by activating positive regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and inhibiting negative regulators. frontiersin.org

PIM kinases, the target of several fluoropicolinamide derivatives, are known to cooperate with the c-Myc oncogene. researchgate.net PIM1 kinase, in particular, can enhance c-Myc stability and transcriptional activity, promoting tumorigenesis. Therefore, inhibitors of PIM kinases, such as the this compound derivative PIM447, are expected to indirectly affect c-Myc-driven activities. acs.orgresearchgate.net By inhibiting PIM kinases, these compounds can interfere with the signaling pathways that support c-Myc function, representing a therapeutic strategy for cancers associated with c-Myc overexpression. ijbs.comresearchgate.net The regulation of c-Myc is complex, involving transcriptional, post-transcriptional, and post-translational mechanisms, including phosphorylation which controls its degradation. nih.govfrontiersin.org

Cellular Uptake and Intracellular Localization

The ability of a compound to enter a cell and reach its target is fundamental to its biological activity. Studies using radiolabeled picolinamide (B142947) derivatives have provided insights into their cellular uptake and distribution. For example, radioiodinated fluoropicolinamide-benzamide derivatives were evaluated for their uptake in melanoma cell lines. nih.gov In one study, the uptake of ¹³¹I-IFPABZA (a fluoropicolinamide derivative) in melanotic B16F10 cells was compared to its uptake in amelanotic A375 cells. nih.gov

Similarly, ¹⁸F-labeled picolinamide probes have been developed for PET imaging, offering a way to visualize their distribution in vivo. nih.gov Studies with ⁶⁸Ga-labeled fluorinated benzamide (B126) derivatives showed selective uptake in melanoma cells, which was enhanced in the presence of L-tyrosine, suggesting an active uptake mechanism related to melanogenesis. plos.orgplos.org Imaging studies in mice bearing B16F10 xenografts showed that these probes successfully visualize tumors with good tumor-to-background contrast. nih.govplos.org The compounds are primarily cleared through the renal system. nih.govplos.org Fluorescence microscopy has also been used to evaluate the cellular uptake and localization of related compounds, revealing intracellular cytoplasmic accumulation. researchgate.net

| Compound | Time (p.i.) | Tumor Uptake (%ID/g) | Reference |

|---|---|---|---|

| ¹⁸F-1 (a fluoropicolinamide derivative) | 2 h | 8.66 ± 1.42 | nih.gov |

| ¹⁸F-2 (a fluoropicolinamide derivative) | 2 h | 16.97 ± 3.28 | nih.gov |

| ¹⁸F-3 (a fluoropicolinamide derivative) | 2 h | 9.29 ± 2.49 | nih.gov |

| ¹³¹I-IFNABZA (a fluoronicotinamide derivative) | 24 h | 5.06 ± 2.09 | nih.gov |

| ⁶⁸Ga-MI-0202C1 (a fluoropicolinamide derivative) | 1 h | 1.02 ± 0.42 | plos.org |

Structure-Activity Relationship (SAR) Analysis for Target Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For picolinamide derivatives, SAR analyses have explored how modifications to various parts of the molecule—the fluorine substituent, the core scaffold, and appended side chains—influence their biological activity. nih.govtandfonline.com

Impact of Fluorine Substitution on Activity

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry, as it can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov In the context of picolinamide derivatives, the position and presence of the fluorine atom are critical for activity.

Studies on picolinamide-based inhibitors have shown that fluorine substitution directly impacts target binding and potency. For example, in a series of boronic acid derivatives of tyropeptin, a 3-fluoro picolinamide analog displayed the most potent cytotoxicity. researchgate.net The fluorine atom can engage in specific interactions, such as with serine and tyrosine residues in the target's binding pocket, which can stabilize the compound-target complex. nih.gov Conversely, improper placement of fluorine can be detrimental. In the development of PET ligands for the mGluR4 receptor, a 4-fluoro substitution on a related scaffold resulted in reduced binding affinity compared to other halogens (Cl < H < F < I < Br). nih.gov The position of fluorine on the pyridine (B92270) ring also affects metabolic stability; substitution at the 3-position can increase stability in human microsomal preparations. mdpi.com The electron-withdrawing nature of fluorine can activate or deactivate the aromatic ring towards substitution, influencing both synthesis and potential metabolic pathways. nih.govacs.org

Role of Core Picolinamide Scaffold Modifications

The picolinamide scaffold itself is a key determinant of biological activity. tandfonline.com Modifications to this core structure have been extensively explored to improve potency and selectivity. Research indicates that picolinamide derivatives often exhibit stronger bioactivity compared to their benzamide counterparts. tandfonline.comresearchgate.netnih.gov

Influence of Side Chain Modifications (e.g., Aminocyclohexyl, Aminopiperidine)

Side chains attached to the picolinamide core play a pivotal role in defining the potency, selectivity, and pharmacokinetic properties of the molecule. researchgate.netnih.gov In the development of PIM kinase inhibitors, a significant effort was focused on modifying the side chains to enhance metabolic stability while retaining potency. acs.orgacs.org

An initial lead compound featured an aminopiperidine side chain. acs.org While this compound was potent, it suffered from poor metabolic stability. acs.org A strategic modification involved replacing the aminopiperidine ring with a similarly substituted aminocyclohexyl ring. acs.orgacs.org This change led to the discovery of PIM447, a potent inhibitor with significantly improved metabolic stability, which ultimately entered clinical trials. acs.orgacs.org Further modifications, such as replacing the aminopiperidine with a piperazine, 1,4-diazepine, or pyrrolidine (B122466) ring in other kinase inhibitor series, led to decreased inhibitory activity, highlighting that the specific nature of the cycloalkylamine side chain is optimal for activity. acs.org The position of substituents on these side chains is also critical; for example, para-substituted dimethylamine (B145610) side chains on picolinamide derivatives showed more potent inhibition of acetylcholinesterase compared to meta- or ortho-substituted versions. tandfonline.comnih.gov

| Compound ID | Side Chain | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| 3 | Aminopiperidine | 16 | 250 | 49 | acs.org |

| 8 (PIM447) | Aminocyclohexyl | 5 | 16 | 6 | acs.org |

Assessment of Biological Efficacy in Preclinical Models

The preclinical assessment of this compound derivatives, specifically PIM447, has demonstrated significant biological activity in both laboratory and animal-based cancer models.

Laboratory-based cellular assays have been crucial in elucidating the mechanisms and potency of PIM447 in cancer cells.

PIM447 has demonstrated broad antiproliferative activity against a variety of hematologic tumor cell lines. plos.org Its efficacy has been particularly noted in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines. acs.orgplos.org In multiple myeloma, dose-response assays revealed sensitivity across several cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) at 48 hours ranging from 0.2 to 3.3 µM in sensitive lines such as MM1S and RPMI-8226. medchemexpress.comaacrjournals.org The compound's activity was confirmed in the PIM2-driven multiple myeloma cell line KMS-11, where it showed an EC50 value of 0.17 µM after 72 hours of treatment. acs.orgadooq.com

The antiproliferative effects extend to various AML cell lines, including KG-1 and MV4-11, which exhibited GI50 values (the concentration causing 50% growth inhibition) of 0.01 µM and 0.13 µM, respectively, after a 3-day incubation period. adooq.com

| Cell Line | Cancer Type | Assay Endpoint | Value (µM) | Incubation Time | Reference |

|---|---|---|---|---|---|

| KMS-11 | Multiple Myeloma | EC50 | 0.17 | 72 hours | acs.orgadooq.com |

| MM1S | Multiple Myeloma | IC50 | 0.2 - 3.3 | 48 hours | aacrjournals.org |

| RPMI-8226 | Multiple Myeloma | IC50 | 0.2 - 3.3 | 48 hours | aacrjournals.org |

| OPM-2 | Multiple Myeloma | IC50 | >7 | 48 hours | medchemexpress.comaacrjournals.org |

| KG-1 | Acute Myeloid Leukemia | GI50 | 0.01 | 3 days | adooq.com |

| MV4-11 | Acute Myeloid Leukemia | GI50 | 0.13 | 3 days | adooq.com |

| MOLM-13 | Acute Myeloid Leukemia | GI50 | 1.39 | 3 days | adooq.com |

PIM447 functions by inhibiting PIM kinases, thereby preventing the phosphorylation of their downstream targets. A key indicator of this activity is the modulation of S6 ribosomal protein (S6RP) phosphorylation. acs.org Although pS6RP is not a direct substrate of PIM kinases, its phosphorylation status is a reliable biomarker for the activity of the PIM/mTORC1 pathway. acs.orgresearchgate.net Treatment with PIM447 leads to a reduction in the phosphorylation of downstream mTORC1 targets, including S6RP at Ser 235/236. mdpi.com

Another critical substrate modulated by PIM447 is the pro-apoptotic protein BAD. PIM447 treatment reduces the phosphorylation of BAD on serine 112 (Ser112), which is associated with the induction of apoptosis. researchgate.netmdpi.comaacrjournals.org This inhibition of BAD phosphorylation was observed in both multiple myeloma and AML cell lines. plos.orgnih.gov

| Substrate | Phosphorylation Site | Effect of PIM447 | Cancer Type Context | Reference |

|---|---|---|---|---|

| S6 Ribosomal Protein (S6RP) | Ser235/236 | Inhibited | Multiple Myeloma, AML | acs.orgmdpi.com |

| BAD | Ser112 | Inhibited | Multiple Myeloma, AML | researchgate.netmdpi.comaacrjournals.org |

| c-Myc | Ser62 | Reduced | Multiple Myeloma | aacrjournals.org |

| 4EBP1 | Thr37/46 | Reduced | Multiple Myeloma | mdpi.com |

Analysis by flow cytometry has revealed that PIM447 exerts its antiproliferative effects in part by disrupting the cell cycle. researchgate.netaacrjournals.org Treatment of multiple myeloma cells (MM1S and OPM-2) with PIM447 provokes a cell cycle blockade at the G1-to-S transition. aacrjournals.org This is characterized by a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the proliferative S phase. aacrjournals.orgaacrjournals.orgnih.gov

For instance, in MM1S cells, treatment with 1 µmol/L of PIM447 resulted in a 19.18% increase in the G0/G1 cell population. aacrjournals.org This cell cycle arrest is mediated by the downregulation of key regulatory proteins, including cyclin D2 and cyclin E1, which are fundamental for the progression from the G1 to the S phase. aacrjournals.orgnih.gov

| Cell Line | Cancer Type | Effect | Mechanism | Reference |

|---|---|---|---|---|

| MM1S | Multiple Myeloma | G0/G1 phase arrest | Downregulation of Cyclin D2 and Cyclin E1 | aacrjournals.orgaacrjournals.org |

| OPM-2 | Multiple Myeloma | G0/G1 phase arrest | - | aacrjournals.orgaacrjournals.org |

| NCI-H929 | Multiple Myeloma | G0/G1 phase arrest | - | nih.govnih.gov |

The efficacy of this compound derivatives has been further validated in living animal models, which provide a more complex biological system to assess therapeutic potential.

PIM447 has demonstrated single-agent antitumor activity in mouse xenograft models of hematological cancers. acs.org In a mouse model of acute myeloid leukemia using KG-1 cells, PIM447 showed in vivo target modulation, as evidenced by reduced pS6RP levels, and significant antitumor activity. selleckchem.com

Similar efficacy was observed in xenograft models of multiple myeloma. researchgate.netnih.gov In a disseminated murine model of human myeloma, PIM447 significantly reduced the tumor burden and prevented tumor-associated bone loss, highlighting its dual antitumoral and bone-protective effects. researchgate.netaacrjournals.org

| Model Type | Cell Line | Cancer Type | Observed Efficacy | Reference |

|---|---|---|---|---|

| Xenograft | KG-1 | Acute Myeloid Leukemia | Demonstrated single-agent antitumor activity and target modulation. | selleckchem.com |

| Xenograft | MOLM-16 | Acute Myeloid Leukemia | Dose-dependent inhibition of tumor growth. | plos.orgnih.gov |